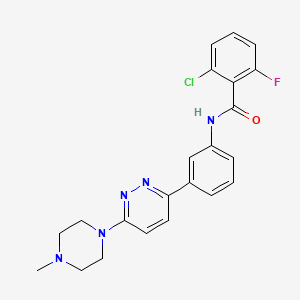

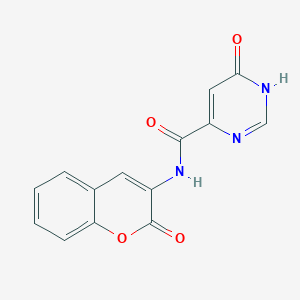

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide” is a complex organic molecule that likely contains a pyrimidine and chromene moiety. These types of compounds are often of interest in pharmaceutical and medicinal chemistry due to their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, was prepared in a 61% yield by the esterification reaction of protected ferulic acid with esculetin .Scientific Research Applications

Synthesis and Biological Activity

Ionic Liquid-Promoted Synthesis : Novel chromone-pyrimidine coupled derivatives were synthesized using an environmentally friendly ionic liquid, showing significant antifungal and antibacterial activity. The study highlighted the compounds' potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature in cytotoxicity tests against the human cancer cell line HeLa and in vivo acute oral toxicity studies (Tiwari et al., 2018).

Catalyst-Free Synthesis : A catalyst-free, straightforward synthesis method was developed for pharmaceutically interesting derivatives, highlighting the process's mild conditions, excellent yields, and eco-friendliness (Brahmachari & Nayek, 2017).

Antimicrobial Activity : Synthesized derivatives demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains, indicating their potential utility in addressing microbial resistance (Laxmi, Kuarm, & Rajitha, 2012).

Antioxidant Activity

- Evaluation of Novel Aminocarbonitrile Derivatives : A study disclosed a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds to synthesize new classes of compounds incorporating various heterocycles. These compounds showed significant antioxidant activity, presenting new avenues for the development of antioxidants (Dangolani et al., 2018).

Chemical Properties and Diuretic Potential

- Polymorphic Modifications and Diuretic Properties : Research into 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, revealed two polymorphic modifications. The study provided insight into the compound's crystal packing and potential as a new hypertension remedy (Shishkina et al., 2018).

Mechanism of Action

Target of Action

Many coumarin-based derivatives, which this compound is a part of, are known for their remarkable biological properties, including anticancer , anticonvulsant , antimicrobial , and antiviral activities.

Mode of Action

Coumarin-based derivatives are known to interact with various biological targets, leading to changes in cellular processes that can result in the aforementioned biological activities .

Biochemical Pathways

Coumarin-based derivatives are known to interact with a variety of biochemical pathways, leading to their diverse range of biological activities .

Result of Action

The biological activities of coumarin-based derivatives can result in a variety of molecular and cellular effects, depending on the specific targets and pathways they interact with .

properties

IUPAC Name |

6-oxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-12-6-9(15-7-16-12)13(19)17-10-5-8-3-1-2-4-11(8)21-14(10)20/h1-7H,(H,17,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUMPNVLUYOWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)

![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)

![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)